3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride
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Overview
Description
2-Oxo-1,2-dihydroquinoline derivatives are a group of compounds that have been synthesized and characterized for various purposes . They have been studied for their potential as inhibitors against the acetylcholinesterase enzyme, which is relevant in the treatment of Alzheimer’s disease .
Synthesis Analysis
The synthesis of 2-oxo-1,2-dihydroquinoline derivatives often involves the reaction of anilines with malonic acid equivalents . The exact method can vary depending on the specific derivative being synthesized .Molecular Structure Analysis
The molecular structure of these compounds can be analyzed using techniques such as 1H-NMR . The exact structure would depend on the specific derivative and its substituents.Chemical Reactions Analysis
These compounds can participate in various chemical reactions. For example, they can undergo an Ugi-type multicomponent condensation through a Smiles rearrangement .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be analyzed using various techniques. For example, their IR spectra can provide information about the presence of certain functional groups .Scientific Research Applications
- Compound Activity : Researchers synthesized 2-oxo-1,2-dihydroquinoline-3-carboxamides as potential acetylcholinesterase (AChE) inhibitors. These compounds effectively inhibit AChE, a key enzyme responsible for ACh hydrolysis in the synaptic cleft. Notably, some compounds showed better recovery from scopolamine-induced dementia than the standard drug donepezil .
- Mechanism : These compounds likely interfere with cellular processes, making them potential candidates for targeted cancer therapies .
- Application : PDT involves using light-activated compounds to selectively destroy cancer cells or pathogens. These derivatives could enhance PDT efficacy .
- Applications : These derivatives can be employed in dye-sensitized solar cells, organic light-emitting diodes (OLEDs), and fluorescent probes .
Medicinal Chemistry and Alzheimer’s Disease Research
Anticancer Properties
Photodynamic Therapy (PDT)
Materials Science and Dye Synthesis
Agrochemicals and Pest Control
Mechanism of Action
Target of Action
The primary target of 3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride is the acetylcholinesterase enzyme (AChE) . AChE is a key enzyme in the nervous system, responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .
Mode of Action
The compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its level in the synaptic cleft . The increased level of acetylcholine enhances the conductivity of nerve impulses .
Biochemical Pathways
The inhibition of AChE affects the cholinergic pathway, which is involved in memory and cognition . By preventing the breakdown of acetylcholine, the compound enhances the transmission of nerve impulses in this pathway . This can have downstream effects on cognitive function, potentially improving symptoms of neurodegenerative diseases like Alzheimer’s disease .
Pharmacokinetics
Similar compounds have been shown to be well-tolerated orally , suggesting that this compound may also have good bioavailability
Result of Action
The inhibition of AChE by 3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride leads to an increase in acetylcholine levels in the synaptic cleft . This results in enhanced nerve impulse transmission, which can improve cognitive function . In fact, some compounds in this group have shown better recovery from scopolamine-induced dementia than donepezil, a commonly used drug for Alzheimer’s disease .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-ethyl-2-oxo-1H-quinoline-6-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3S/c1-2-7-5-8-6-9(17(12,15)16)3-4-10(8)13-11(7)14/h3-6H,2H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUJDDNLXKBSOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=CC(=C2)S(=O)(=O)Cl)NC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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